2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
The compound “2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of 2-anilinopyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of similar compounds has been achieved through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . In addition, solution-phase parallel synthesis and high throughput evaluation have been used to identify new derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Scientific Research Applications
Synthesis and Imaging Agent Potential
A study by Fookes et al. (2008) highlighted the synthesis of fluoroethoxy and fluoropropoxy substituted compounds with high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their potential as imaging agents for neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008). This research indicates a scientific application in understanding and diagnosing neurodegenerative diseases.
Antitumor and Antiviral Activities
Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives showing significant antiviral activities against the H5N1 influenza virus, providing a foundation for developing new antiviral drugs (Hebishy et al., 2020). Additionally, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial Activities
Gouda et al. (2010) evaluated the antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, showing promising results against various microbial strains (Gouda et al., 2010). This research underscores the compound's potential in developing new antimicrobial agents.
Molecular Docking and Computational Studies
Fahim et al. (2021) conducted molecular docking and computational studies on novel heterocycles, including pyrazolopyrimidine derivatives, demonstrating their antimicrobial and anticancer activity. This work illustrates the utility of computational methods in guiding the development of new therapeutic agents (Fahim et al., 2021).
Future Directions
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-15-4-2-1-3-13(15)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-7-5-11(20)6-8-12/h1-10H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDUDPKCHWMBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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